molecular formula C4H4IN3 B1317235 3-Iodopyrazin-2-amine CAS No. 344329-41-5

3-Iodopyrazin-2-amine

Cat. No. B1317235
M. Wt: 221 g/mol
InChI Key: TURJHURHSYPXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Iodopyrazin-2-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heteroaryl halide that undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole and indole) to afford the corresponding N-3-pyridinyl-substituted heterocyclic compounds .


Synthesis Analysis

The synthesis of “3-Iodopyrazin-2-amine” involves the derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde . This process is optimized for reproducible quantitative analysis in biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodopyrazin-2-amine” are determined by its molecular structure and composition. These properties include color, density, hardness, melting and boiling points, and many others . Unfortunately, specific details about the physical and chemical properties of “3-Iodopyrazin-2-amine” were not found in the search results.

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

3-Iodopyrazin-2-amine serves as a substrate in palladium-catalyzed aminocarbonylation reactions. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which have potential biological importance. Through simple and double carbon monoxide insertions, researchers can obtain compounds of synthetic and biological interest under elevated carbon monoxide pressure (Takács et al., 2007).

Coordination Polymers and Crystal Structures

The reaction of CuI and 2-iodopyrazine in acetonitrile led to the discovery of new copper(I) iodide coordination polymers with significant structural dimorphism. This research unveiled two forms: intensely yellow crystals that transform into red crystals, the latter being the most stable at room temperature. These findings have implications for understanding the thermal behavior and decomposition processes of coordination polymers, as well as potential applications in materials science (Näther et al., 2003).

Synthetic Methodologies in Organic Chemistry

In another study, 3-Iodopyrazin-2-amine was utilized in palladium-catalyzed aminocarbonylation reactions to synthesize amino-substituted pyridylglyoxylamides. This methodological advancement highlights the compound's role in facilitating diverse synthetic routes, offering a pathway to synthesize compounds with multiple functional groups and potential pharmaceutical applications (Szőke et al., 2016).

Photocatalytic Organic Reactions

Research on organic triplet photosensitizers for aerobic photoorganocatalytic oxidative coupling of amines has shown that iodo-Bodipy derivatives, related to 3-Iodopyrazin-2-amine, exhibit strong absorption of visible light and long-lived triplet excited states. These properties make them excellent candidates for photocatalytic reactions, highlighting the broader application potential of iodopyrazine derivatives in photoredox catalysis (Huang et al., 2013).

properties

IUPAC Name

3-iodopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURJHURHSYPXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70532787
Record name 3-Iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70532787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodopyrazin-2-amine

CAS RN

344329-41-5
Record name 3-Iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70532787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodopyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Iodopyrazin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Iodopyrazin-2-amine
Reactant of Route 4
3-Iodopyrazin-2-amine
Reactant of Route 5
3-Iodopyrazin-2-amine
Reactant of Route 6
3-Iodopyrazin-2-amine

Citations

For This Compound
2
Citations
Y Younis, F Douelle, D González Cabrera… - Journal of medicinal …, 2013 - ACS Publications
… This intermediate was iodinated at position 3 using NIS in DCM to give the second intermediate 5-bromo-3-iodopyrazin-2-amine 24, which underwent Suzuki cross-coupling reactions …
Number of citations: 53 pubs.acs.org
AR Hamann - 2018 - scholar.sun.ac.za
Molecular modelling on the GSK-3β protein was carried out to identify a library of suitable electrophilic warhead containing ligands that have the necessary interactions with the binding …
Number of citations: 1 scholar.sun.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.